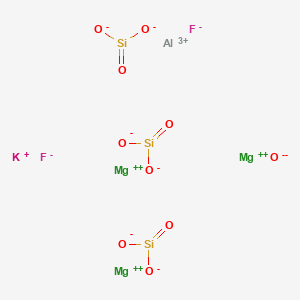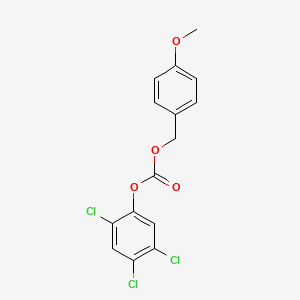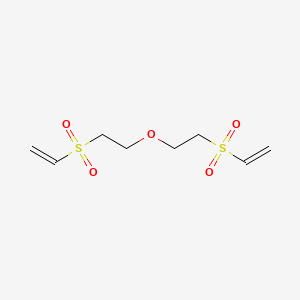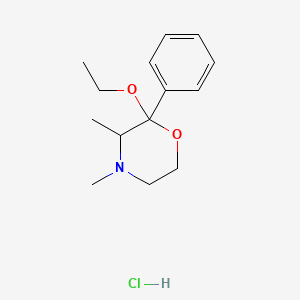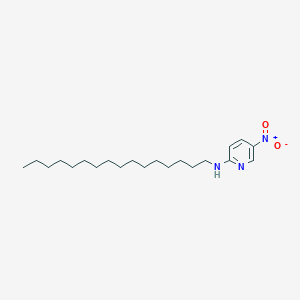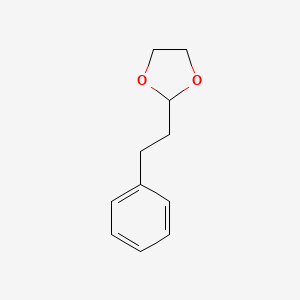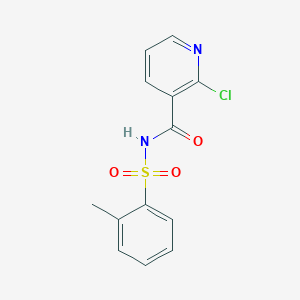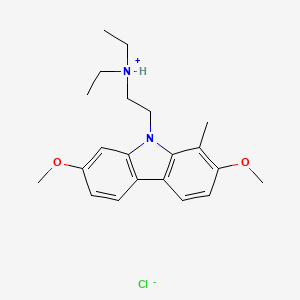
9-(2-(Diethylamino)ethyl)-2,7-dimethoxy-1-methylcarbazole hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(2-(Diethylamino)ethyl)-2,7-dimethoxy-1-methylcarbazole hydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a carbazole core substituted with diethylaminoethyl and dimethoxy groups. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
准备方法
The synthesis of 9-(2-(Diethylamino)ethyl)-2,7-dimethoxy-1-methylcarbazole hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through a series of reactions, including cyclization and functional group modifications.
Introduction of Diethylaminoethyl Group: The diethylaminoethyl group is introduced through an alkylation reaction using diethylaminoethyl chloride hydrochloride as the alkylating agent.
Methoxylation: The dimethoxy groups are introduced via methylation reactions using appropriate methylating agents.
Formation of Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial production methods may involve optimization of these steps to improve yield, purity, and cost-effectiveness.
化学反应分析
9-(2-(Diethylamino)ethyl)-2,7-dimethoxy-1-methylcarbazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the carbazole core or the diethylaminoethyl group are replaced with other groups. Common reagents for substitution include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
9-(2-(Diethylamino)ethyl)-2,7-dimethoxy-1-methylcarbazole hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to cell signaling, enzyme inhibition, and receptor binding due to its potential bioactivity.
Medicine: It may have potential therapeutic applications, including as an antitumor or antimicrobial agent, although further research is needed to confirm its efficacy and safety.
Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用机制
The mechanism of action of 9-(2-(Diethylamino)ethyl)-2,7-dimethoxy-1-methylcarbazole hydrochloride involves its interaction with specific molecular targets and pathways. The diethylaminoethyl group may facilitate binding to certain receptors or enzymes, while the carbazole core can interact with various biological molecules. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
9-(2-(Diethylamino)ethyl)-2,7-dimethoxy-1-methylcarbazole hydrochloride can be compared with other similar compounds, such as:
2-(Diethylamino)ethyl chloride hydrochloride: This compound is used as an alkylating agent and has similar functional groups but lacks the carbazole core.
2-(Diethylamino)ethyl 9-hydroxyfluorene-9-carboxylate hydrochloride: This compound has a similar diethylaminoethyl group but a different core structure, leading to different chemical and biological properties.
Procainamide: A medication with a diethylaminoethyl group, used for treating cardiac arrhythmias, but with a different core structure and pharmacological profile.
The uniqueness of this compound lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties.
属性
CAS 编号 |
41734-92-3 |
|---|---|
分子式 |
C21H29ClN2O2 |
分子量 |
376.9 g/mol |
IUPAC 名称 |
2-(2,7-dimethoxy-1-methylcarbazol-9-yl)ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C21H28N2O2.ClH/c1-6-22(7-2)12-13-23-19-14-16(24-4)8-9-17(19)18-10-11-20(25-5)15(3)21(18)23;/h8-11,14H,6-7,12-13H2,1-5H3;1H |
InChI 键 |
GSNGAXMSLLLOLM-UHFFFAOYSA-N |
规范 SMILES |
CC[NH+](CC)CCN1C2=C(C=CC(=C2)OC)C3=C1C(=C(C=C3)OC)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


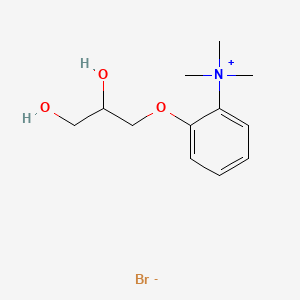
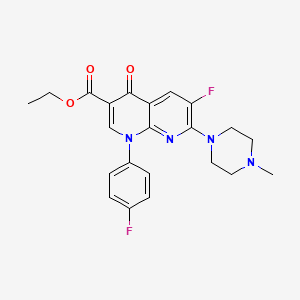
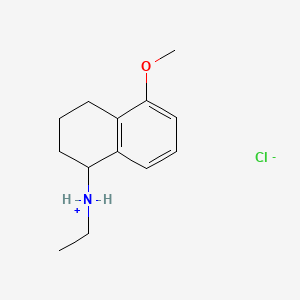
![Naphtho[1,2-b]thiophene](/img/structure/B13749340.png)
